Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate
Description
Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate (CAS: 1208083-19-5) is a biphenyl derivative featuring an ethyl carboxylate group at the 4-position, a fluorine atom at the 3'-position, and a primary amino group at the 4'-position of the biphenyl scaffold. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing fluorine and electron-donating amino groups, which modulate electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
ethyl 4-(4-amino-3-fluorophenyl)benzoate |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9H,2,17H2,1H3 |
InChI Key |
HPOLNYCFERFOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid, which is then esterified to form the ethyl ester. The initial step often involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated biphenyl compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The esterification step can be optimized using acid catalysts and azeotropic distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro-biphenyl derivatives.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4’-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The biphenyl scaffold provides a rigid and stable framework that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Electronic Effects
The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:
Amino vs. Methoxy/Hydroxy Groups
- Ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS: 732-80-9): The methoxy group at 4' is electron-donating, enhancing resonance stabilization but lacking hydrogen-bonding capability. This contrasts with the amino group in the target compound, which can participate in hydrogen bonding and protonation, affecting solubility and biological interactions .
- Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate (CAS: 50670-76-3): The hydroxyl group is acidic (pKa ~10), enabling deprotonation under basic conditions, whereas the amino group (pKa ~9–10 for aromatic amines) can act as a weak base. This difference impacts reactivity in cross-coupling reactions and solubility profiles .
Fluorine vs. Halogens/Other Substituents
- Ethyl 4'-bromo-4-biphenylcarboxylate (CAS: 133085-87-7): Bromine’s larger atomic radius and polarizability make it more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) compared to fluorine. Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of adjacent positions, influencing regioselectivity in further functionalization .
- Ethyl 2'-(aminomethyl)-3'-fluoro-[1,1'-biphenyl]-4-carboxylate (2l): This analog (70% yield, yellow oil) features a secondary aminomethyl group at 2' and fluorine at 3'. The amino group’s proximity to fluorine may alter intramolecular electronic effects compared to the target compound’s 4'-amino substitution .
Physical and Spectroscopic Properties
| Compound Name | Physical Form | Yield (%) | ¹⁹F NMR (δ, ppm) | Key Distinguishing Features |
|---|---|---|---|---|
| Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate | Not reported | N/A | Not provided | 4'-NH₂, 3'-F |
| Ethyl 2'-(2-aminopropan-2-yl)-3'-fluoro-[1,1'-biphenyl]-4-carboxylate (2a) | Colorless oil | 72 | Specific shift | Branched aminopropyl group |
| Ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | Solid/Liquid | Varies | N/A | 4'-OMe (no F) |
| Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride | Hydrochloride | N/A | N/A | 3'-NH₂, 4-F; salt form |
Fluorine’s presence in the target compound and analogs like 2l and 3j is confirmed via ¹⁹F NMR, with chemical shifts sensitive to substituent proximity . The amino group’s position (4' vs.
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